![molecular formula C21H18ClNO3 B1678263 PSI-697 CAS No. 851546-61-7](/img/structure/B1678263.png)
PSI-697
Übersicht
Beschreibung
PSI-697 is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of PSI-697 typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of aniline derivatives with acrolein in the presence of concentrated sulfuric acid, followed by further functionalization steps . The reaction conditions often require refluxing temperatures and the use of mild oxidizing agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free reactions using eco-friendly catalysts are employed to make the process more sustainable .
Analyse Chemischer Reaktionen
Types of Reactions
PSI-697 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert it into tetrahydroquinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) is frequently employed.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit unique biological activities .
Wissenschaftliche Forschungsanwendungen
Vascular Disease and Thrombosis
PSI-697 has shown significant promise in preclinical models for its ability to reduce both arterial and venous thrombosis. In studies involving animal models, this compound demonstrated the following effects:
- Inhibition of Platelet Activation : this compound was found to reduce platelet-monocyte aggregate formation, which is crucial in the development of thrombi. In particular, it showed a reduction in thrombus formation under dynamic flow conditions at varying shear stress levels .
- Reduction of Vascular Inflammation : In baboon models of venous thrombosis, this compound decreased vascular inflammation and modified thrombogenesis, promoting recanalization of thrombosed veins without causing prolonged bleeding times .
- Dose-Dependent Efficacy : In rat models, administration of this compound resulted in significant reductions in thrombus weight and intima/media ratios, indicating its effectiveness in preventing vascular injury .
Pharmacokinetic Properties
The pharmacokinetics of this compound have been characterized by low clearance and moderate oral bioavailability. Studies indicated that after oral administration, this compound achieves plasma concentrations sufficient to exert its pharmacological effects without significant adverse effects on bleeding time .
Clinical Trials and Safety
This compound has undergone phase 1 clinical trials to assess its safety and tolerability in healthy volunteers. Results indicated that the compound was well tolerated at doses up to 1200 mg . However, further studies are necessary to evaluate its efficacy in human subjects comprehensively.
Potential for Broader Therapeutic Use
Beyond its applications in thrombotic conditions, this compound is being explored for potential use in treating other inflammatory diseases due to its ability to modulate leukocyte behavior and adhesion. The compound's mechanism of action suggests it could be beneficial in conditions characterized by excessive inflammation or thrombosis .
Table: Summary of Key Findings from Studies on this compound
Study Type | Model Used | Dose Administered | Key Findings |
---|---|---|---|
Animal Study | Rat Venous Thrombosis | 100 mg/kg | Reduced thrombus weight by 18% (P < 0.05) |
Animal Study | Rat Carotid Injury | 30 mg/kg | Decreased intima/media ratio by 40.2% (P = 0.025) |
Clinical Trial | Healthy Volunteers | Up to 1200 mg | Well tolerated with no significant adverse effects |
Animal Study | Baboon Venous Thrombosis | - | Decreased vascular inflammation and promoted recanalization |
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it has been shown to inhibit alkaline phosphatase enzymes by binding to their active sites . This interaction disrupts the enzyme’s function, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline-4-carboxylic acid: Shares a similar core structure but lacks the chlorobenzyl and hydroxy groups.
2-Hydroxyquinoline: Another quinoline derivative with different functional groups.
4-Hydroxy-2-quinolones: Known for their diverse biological activities and structural similarities.
Uniqueness
PSI-697 is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorobenzyl group enhances its potential as an enzyme inhibitor, making it a valuable compound for medicinal chemistry research .
Biologische Aktivität
PSI-697 is a novel small-molecule antagonist of P-selectin, a cell adhesion molecule implicated in various inflammatory and thrombotic processes. This compound has garnered attention for its potential therapeutic applications in cardiovascular diseases and acute pancreatitis (AP). This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacokinetics, and results from relevant studies.
P-selectin plays a crucial role in mediating the adhesion of leukocytes and platelets to the endothelium during inflammatory responses. By inhibiting P-selectin, this compound aims to disrupt these processes, thereby reducing inflammation and thrombus formation. The compound has been shown to specifically inhibit the binding of P-selectin to its glycoprotein ligand (PSGL-1), which is essential for platelet-monocyte aggregation and the formation of neutrophil extracellular traps (NETs) .
Pharmacokinetics
The pharmacokinetic profile of this compound indicates moderate oral bioavailability with low clearance rates. In animal studies, oral administration resulted in significant plasma concentrations that were sufficient to exert biological effects. For instance, a study reported plasma concentrations achieving 1906 ng/mL post-administration, which was above the threshold needed to inhibit platelet-monocyte aggregate formation .
Thrombus Formation
This compound has demonstrated efficacy in various animal models:
- Rat Venous Thrombosis Model : Administration of this compound at 100 mg/kg resulted in an 18% reduction in thrombus weight compared to vehicle controls without prolonging bleeding times .
- Carotid Injury Model : In this model, doses of 30 mg/kg and 15 mg/kg led to significant reductions in intima/media ratios by 40.2% and 25.7%, respectively .
Inflammation Reduction
In models of vascular inflammation, this compound significantly reduced rolling leukocytes by 39% compared to controls . These findings support the potential use of this compound as an anti-inflammatory agent.
Acute Pancreatitis
Recent studies have explored the role of this compound in acute pancreatitis. Elevated levels of NETs and P-selectin were observed in patients with AP. Treatment with this compound reduced NET formation and improved histopathological scores in mouse models of AP, indicating its potential as a therapeutic strategy .
Data Summary
Study Type | Model Used | Dose (mg/kg) | Key Findings |
---|---|---|---|
Thrombus Formation | Rat Venous Thrombosis | 100 | 18% reduction in thrombus weight |
Carotid Injury | Rat Carotid Injury | 30 / 15 | Reductions in intima/media ratios by 40.2% / 25.7% |
Inflammation | Vascular Inflammation | 50 | Reduced rolling leukocytes by 39% |
Acute Pancreatitis | Mouse Model | 30 | Reduced NET formation and severity of AP |
Case Studies
- Thrombosis Studies : In multiple preclinical studies, this compound consistently demonstrated antithrombotic effects without increasing bleeding risks, suggesting a favorable safety profile for patients at risk for thrombotic events.
- Acute Pancreatitis Research : The inhibition of NET formation by this compound highlights its potential role in mitigating inflammatory responses associated with AP. This could lead to new therapeutic approaches for managing severe cases of pancreatitis.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methyl]-3-hydroxy-7,8,9,10-tetrahydrobenzo[h]quinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClNO3/c22-14-8-5-12(6-9-14)11-17-20(24)18(21(25)26)16-10-7-13-3-1-2-4-15(13)19(16)23-17/h5-10,24H,1-4,11H2,(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIEPFYNZGUUVHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC3=C(C(=C(N=C23)CC4=CC=C(C=C4)Cl)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851546-61-7 | |
Record name | PSI-697 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851546617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PSI-697 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12211 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | PSI-697 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1XC916ME | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.